molecular formula C21H23N5O3S B11330876 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11330876
M. Wt: 425.5 g/mol
InChI Key: AMBQIOPCQUIPAU-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a morpholine group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 2-methyl-4,6-dichloropyrimidine can be reacted with morpholine to introduce the morpholine group.

    Amination Reaction: The resulting pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzenesulfonamide to form the desired compound. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PENTANAMIDE
  • N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENYLBUTANAMIDE

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both a morpholine group and a benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H23N5O3S/c1-16-22-20(15-21(23-16)26-11-13-29-14-12-26)24-17-7-9-18(10-8-17)25-30(27,28)19-5-3-2-4-6-19/h2-10,15,25H,11-14H2,1H3,(H,22,23,24)

InChI Key

AMBQIOPCQUIPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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